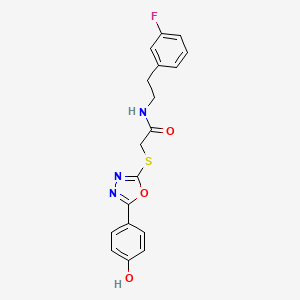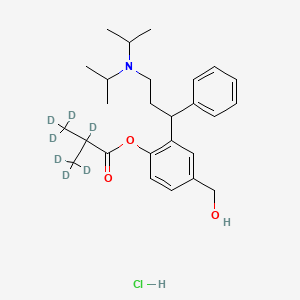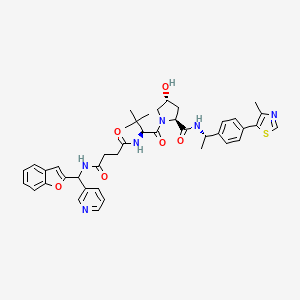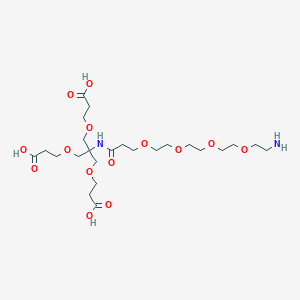
Antileishmanial agent-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-12 is a compound used in the treatment of leishmaniasis, a group of diseases caused by protozoan parasites of the genus Leishmania. These diseases are prevalent in tropical and subtropical regions and can manifest in cutaneous, mucocutaneous, and visceral forms. The compound has shown significant efficacy in inhibiting the growth and proliferation of Leishmania parasites, making it a valuable tool in combating this neglected tropical disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-12 typically involves the preparation of thiourea derivatives. One common method includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The yields of these reactions can range from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Antileishmanial agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Aplicaciones Científicas De Investigación
Antileishmanial agent-12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of thiourea derivatives and their reactivity.
Biology: It is used to study the life cycle and pathogenicity of Leishmania parasites.
Medicine: It is used in the development of new antileishmanial drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Antileishmanial agent-12 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the N-myristoyltransferase enzyme, which is essential for the survival and proliferation of the parasite. By inhibiting this enzyme, this compound disrupts the synthesis of essential proteins and lipids, leading to the death of the parasite .
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: A phospholipid drug used as an oral treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used as an antiprotozoal agent.
Uniqueness
Antileishmanial agent-12 is unique in its specific targeting of the N-myristoyltransferase enzyme, which is not a common target for other antileishmanial drugs. This specificity allows for a more targeted approach to treatment, potentially reducing side effects and increasing efficacy .
Propiedades
Fórmula molecular |
C25H21N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
Clave InChI |
OQTMIDIYWCZMCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)
![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)








